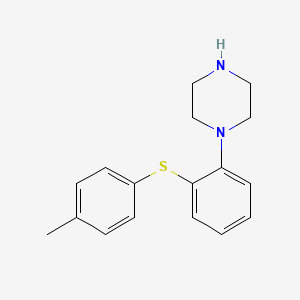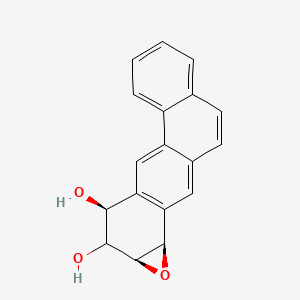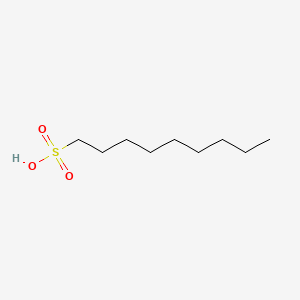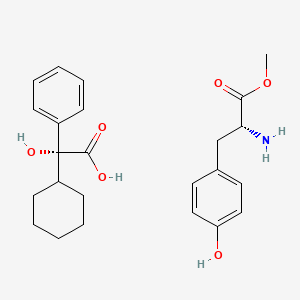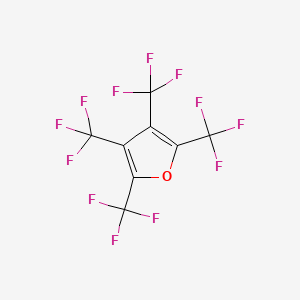
2,3,4,5-Tetra(trifluoromethyl)furane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetra(trifluoromethyl)furane is a highly fluorinated furan derivative with the molecular formula C8F12O. This compound is characterized by the presence of four trifluoromethyl groups attached to the furan ring, making it a unique and highly fluorinated organic molecule. The compound is known for its stability and unique chemical properties, which make it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(trifluoromethyl)furane typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the selective introduction of trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra(trifluoromethyl)furane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or the furan ring itself.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2,3,4,5-Tetra(trifluoromethyl)furane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in advanced coatings and polymers
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra(trifluoromethyl)furane involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran (DMF): A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
2-Trifluoromethylfuran: A furan derivative with a single trifluoromethyl group, known for its pharmacological properties.
Uniqueness
2,3,4,5-Tetra(trifluoromethyl)furane is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various advanced applications .
Properties
CAS No. |
67705-05-9 |
|---|---|
Molecular Formula |
C8F12O |
Molecular Weight |
340.07 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(trifluoromethyl)furan |
InChI |
InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17 |
InChI Key |
JWLJCRKZSYFANA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


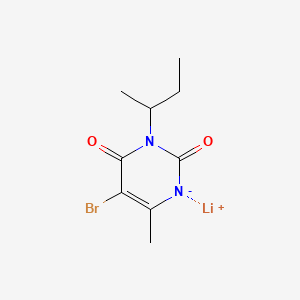
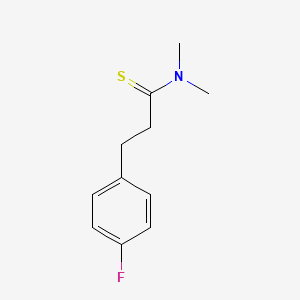
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)


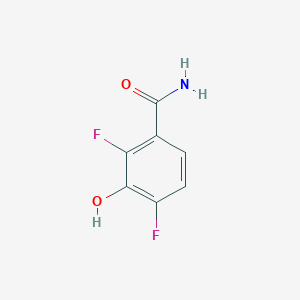
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

